3,3-(Dimethoxy)-5alpha-androstan-17-one is a synthetic steroid compound derived from the natural steroid backbone of androstanes. It is characterized by the presence of two methoxy groups at the 3-position of the steroid structure, which modifies its biological activity compared to its parent compounds. This compound is primarily studied for its potential applications in pharmacology and biochemistry.
3,3-(Dimethoxy)-5alpha-androstan-17-one falls under the category of synthetic steroids. It is related to other known steroids such as androsterone and dihydrotestosterone, sharing common structural features but differing in functional groups that influence their activity and metabolism.
The synthesis of 3,3-(Dimethoxy)-5alpha-androstan-17-one typically involves multi-step organic reactions. A common approach includes:
The synthesis process may involve:
The molecular formula for 3,3-(Dimethoxy)-5alpha-androstan-17-one is , indicating it contains 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. The structural representation highlights the steroid nucleus with modifications at the 3-position due to the methoxy groups.
CC(C)C1=CC2=C(C=C1)C(=O)C(=C2)C(=O)C(C)(C)OC
.3,3-(Dimethoxy)-5alpha-androstan-17-one can participate in various chemical reactions typical for steroids:
Reactions are typically performed under controlled conditions to avoid degradation of the steroid framework. Solvents like dichloromethane or ethanol are commonly employed.
The mechanism of action for 3,3-(Dimethoxy)-5alpha-androstan-17-one involves its interaction with androgen receptors in target tissues. Upon binding, it may exert androgenic effects similar to testosterone but potentially with altered potency due to its structural modifications.
Research indicates that modifications at the 3-position can significantly affect receptor affinity and biological outcomes, making this compound a subject of interest for further pharmacological studies.
3,3-(Dimethoxy)-5alpha-androstan-17-one has potential applications in various fields including:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: